molecular formula C7H10N2OS B13178157 4-Amino-1-(1,3-thiazol-2-yl)butan-2-one

4-Amino-1-(1,3-thiazol-2-yl)butan-2-one

Cat. No.: B13178157
M. Wt: 170.23 g/mol
InChI Key: LDACSDYTHXDKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-(1,3-thiazol-2-yl)butan-2-one ( 1600905-35-8) is a chemical building block of significant interest in medicinal chemistry and anticancer drug discovery. It features a 2-aminothiazole scaffold, which is a privileged structure in pharmacology and is recognized as a key component in several clinically prescribed anticancer agents, such as dasatinib and alpelisib . The 2-aminothiazole nucleus is a fundamental pharmacophore known to interact with a wide range of biological targets . Researchers utilize this compound as a versatile synthetic intermediate for the design and development of novel small molecule therapeutics. Its primary research value lies in its potential to be conjugated with other pharmacophoric units, such as amino acids, to create hybrid molecules with enhanced cytotoxic activity . These hybrids can be designed to inhibit multiple oncogenic pathways, potentially leading to agents with reduced drug resistance and lower side effects . The compound's mechanism of action is derived from its role as a precursor to molecules that can inhibit critical enzymes like VEGFR-2, a key target in anti-angiogenesis therapy, and others involved in cell proliferation . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

4-amino-1-(1,3-thiazol-2-yl)butan-2-one

InChI

InChI=1S/C7H10N2OS/c8-2-1-6(10)5-7-9-3-4-11-7/h3-4H,1-2,5,8H2

InChI Key

LDACSDYTHXDKRP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CC(=O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(1,3-thiazol-2-yl)butan-2-one typically involves the reaction of 2-aminothiazole with a suitable butanone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(1,3-thiazol-2-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst use .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

4-Amino-1-(1,3-thiazol-2-yl)butan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-1-(1,3-thiazol-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Trends

Synthetic Efficiency : Microwave methods are preferred for scalable, high-yield production of thiazole derivatives .

Biological Optimization : Hybrid structures (e.g., thiazole-triazole) are emerging as leads for targeted therapies, outperforming simpler analogs in potency .

Biological Activity

4-Amino-1-(1,3-thiazol-2-yl)butan-2-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The thiazole moiety is significant in pharmacology, often associated with antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C6_{6}H8_{8}N2_{2}OS
  • Molecular Weight : Approximately 170.23 g/mol

The thiazole ring contributes to its chemical reactivity and biological interactions, making it a subject of interest for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study reported that derivatives of this compound demonstrated bactericidal activity comparable to established antibiotics like vancomycin .

Anticancer Properties

The compound's ability to modulate cellular pathways associated with cancer progression has been highlighted in several studies. It potentially inhibits specific enzymes involved in cancer cell proliferation. For instance, derivatives of this compound have shown promise in targeting cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Variations in substitution patterns on the thiazole ring can significantly impact their efficacy. For example:

Compound NameStructure/FeaturesUnique Aspects
4-Amino-1-(2-methylthiazol-4-yl)butan-2-oneContains a methyl group on the thiazoleIncreased lipophilicity may enhance bioavailability
4-Amino-2-(thiazol-2-yl)butan-2-oneDifferent positioning of the amino groupMay exhibit different biological activity profiles
5-Amino-thiazole derivativesVarious substitutions on the thiazole ringPotentially broadens the spectrum of biological activities

The biological activity of this compound can be attributed to its interaction with specific protein targets. These interactions may lead to:

  • Inhibition of Enzymes : The compound may inhibit enzymes that are critical for cancer cell survival and proliferation.
  • Antimicrobial Action : By disrupting bacterial cell wall synthesis or function, it exhibits potent antibacterial effects.
  • Modulation of Signaling Pathways : The compound can influence signaling pathways related to inflammation and apoptosis.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Antibacterial Efficacy Against MRSA : A study demonstrated that a derivative of this compound effectively reduced MRSA colonization in vitro and showed potential for further development as a therapeutic agent against resistant strains .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies revealed that certain derivatives exhibited IC50_{50} values in the low micromolar range against various cancer cell lines, indicating strong potential as anticancer agents .

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